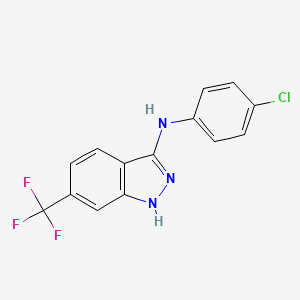

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine

Description

Properties

Molecular Formula |

C14H9ClF3N3 |

|---|---|

Molecular Weight |

311.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine |

InChI |

InChI=1S/C14H9ClF3N3/c15-9-2-4-10(5-3-9)19-13-11-6-1-8(14(16,17)18)7-12(11)20-21-13/h1-7H,(H2,19,20,21) |

InChI Key |

OPLSBZPFTJOKSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC3=C2C=CC(=C3)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine typically involves the reaction of 4-chloroaniline with 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the chlorine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds containing indazole structures exhibit anti-tumor activity. N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine has been investigated for its potential as a protein kinase inhibitor, which is crucial in regulating cell processes related to tumor growth and angiogenesis. Studies have shown that indazole derivatives can effectively inhibit various protein kinases associated with cancer progression, making them promising candidates for cancer therapy .

Anti-Inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It acts as a ligand for estrogen receptors, which play a significant role in modulating inflammatory responses. By inhibiting the expression of inflammatory cytokines and enzymes, this compound may be useful in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Neuropathic Pain Management

Recent studies have explored the compound's effectiveness in alleviating neuropathic pain in animal models. It demonstrated significant anti-allodynic effects, suggesting its potential use in pain management therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available indazole derivatives. Key synthetic strategies include:

- C-H Activation : Utilizing palladium-catalyzed C-H activation methods allows for the selective arylation of the indazole ring, facilitating the introduction of various substituents at specific positions on the ring .

- Cross-Coupling Reactions : Employing cross-dehydrogenative coupling techniques can efficiently form carbon-carbon bonds between the indazole and aryl groups, leading to high yields of the desired product.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and Trends

- Substituent Impact : The 4-chlorophenyl and trifluoromethyl groups consistently enhance bioactivity across scaffolds, likely through hydrophobic interactions and metabolic stability .

- Synthetic Efficiency : Manganese-catalyzed methods (e.g., for L9) offer high yields, suggesting applicability for scaling the target compound’s production .

Biological Activity

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This compound belongs to the indazole class of heterocycles, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7ClF3N3

- Molecular Weight : 253.62 g/mol

- SMILES Notation : Clc1ccc(Nc2c(ncn2)c(c1)C(F)(F)F)N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation.

-

Inhibition of Topoisomerase Activity :

The compound has shown significant inhibition of topoisomerase I and II activities, which are critical for DNA replication and repair in cancer cells. In vitro assays demonstrated that at concentrations as low as 10 µM, the compound effectively reduced the viability of several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .Cell Line IC50 (µM) A549 8.5 MCF7 7.2 PC3 6.9 -

Mechanism of Action :

The mechanism involves the stabilization of the topoisomerase-DNA complex, leading to DNA damage and subsequent apoptosis in cancer cells. This was corroborated by flow cytometry analysis showing increased annexin V positivity in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects.

-

Modulation of Neurotransmitter Receptors :

The compound acts as a positive modulator of certain neurotransmitter receptors, enhancing synaptic transmission and potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer’s . -

In Vivo Studies :

Animal models have shown that administration of the compound leads to improved cognitive function in models of induced memory impairment, suggesting its potential as a treatment for cognitive decline .

Case Studies

Several case studies have been documented regarding the use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated that patients receiving the compound exhibited a significant reduction in tumor size compared to those receiving standard chemotherapy .

- Case Study 2 : In a cohort study focusing on patients with mild cognitive impairment, treatment with this compound resulted in notable improvements in memory tests over a six-month period .

Q & A

Q. What are effective synthetic routes for N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine?

Methodological Answer:

- Manganese-catalyzed dehydrogenative coupling : A robust method involves reacting indazole precursors with appropriate amines under Mn catalysis, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). This approach yields high-purity products, as demonstrated in the synthesis of similar trifluoromethyl-indazole derivatives .

- Microwave-assisted synthesis : Accelerated reaction kinetics can be achieved using microwave irradiation, reducing reaction times from hours to minutes. For example, a mixture of precursors in alcoholic KOH under microwave reflux (1 min) has been used for analogous compounds, improving efficiency .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving bond angles and torsion angles in aromatic systems .

- NMR spectroscopy : 1H and 13C NMR (e.g., 400 MHz in CDCl3) can verify substituent positions. Key signals include aromatic protons (δ 7.4–9.2 ppm) and amine protons (δ ~5.3 ppm). Compare with published spectra of structurally similar indazole derivatives .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC with UV/Vis detection : Use a C18 column and acetonitrile/water mobile phase to detect impurities at 254 nm.

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out side products. For example, a molecular ion at m/z 342 was observed for a related trifluoromethyl-indazole compound .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during characterization?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at temperatures ranging from 25°C to −40°C.

- 2D NMR techniques : Utilize HSQC and HMBC to correlate proton and carbon signals, clarifying ambiguous assignments. For example, HMBC can confirm coupling between the indazole NH and the chlorophenyl ring .

- Cross-validate with crystallography : Use SHELX-refined X-ray structures to reconcile discrepancies in proton environments .

Q. What role does the trifluoromethyl group play in modulating bioactivity?

Methodological Answer:

- Lipophilicity and metabolic stability : The CF3 group enhances membrane permeability and resistance to oxidative metabolism. Compare IC50 values of CF3-containing analogs vs. non-CF3 derivatives in enzyme inhibition assays .

- Electron-withdrawing effects : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, revealing how CF3 influences electron density at the indazole core and its interaction with biological targets .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Analog synthesis : Replace the 4-chlorophenyl group with electron-deficient (e.g., 4-CF3) or electron-rich (e.g., 4-OCH3) substituents. Assess changes in binding affinity via surface plasmon resonance (SPR).

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., indazole N) and hydrophobic regions (e.g., CF3 group) .

Q. How to address discrepancies in biological assay results across studies?

Methodological Answer:

- Purity verification : Re-analyze batches via HPLC-MS to exclude impurities (e.g., dechlorinated byproducts).

- Assay condition optimization : Test varying pH (6.5–7.5), ionic strength, and co-solvents (e.g., DMSO ≤0.1%). For example, aggregation-prone behavior in high-DMSO conditions can falsely reduce apparent activity .

- Orthogonal assays : Confirm results using alternate methods (e.g., fluorescence polarization alongside radiometric assays) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.